4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline
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Overview
Description
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is an organic compound with a complex structure that includes two phenyl rings substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-nitroaniline and 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the methoxy groups can introduce various functional groups.
Scientific Research Applications
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure but lacks the methoxy groups.
4,4’-Diaminodiphenylsulfone: Contains sulfone groups instead of methoxy groups.
4,4’-Diaminobenzophenone: Contains a carbonyl group instead of methoxy groups.
Uniqueness
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is unique due to the presence of both amino and methoxy groups on the phenyl rings. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline |
InChI |
InChI=1S/C20H20N2O2/c1-23-19-11-18(14-5-9-16(22)10-6-14)20(24-2)12-17(19)13-3-7-15(21)8-4-13/h3-12H,21-22H2,1-2H3 |
InChI Key |
ZCGBJXFXWYUAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)N)OC)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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